Nae-IN-1

Gastric Cancer Antiproliferative Activity Cell Viability Assay

Researchers studying neddylation pathways often face variability from AMP-mimetic inhibitors and limited disease-model validation. NAE-IN-1 (compound X-10) solves this as a structurally distinct benzothiazole-based NAE1 inhibitor with a dual mechanism-potent NAE1 inhibition plus robust ROS induction-and direct IC₅₀ characterization in gastric cancer (MGC-803: 1.63 µM). • Multi-lineage antiproliferative activity: A549 (0.87 µM), MCF-7 (0.96 µM), KYSE-30 (0.65 µM). • Reproducible G2/M arrest, Cullin 1/3 downregulation, and apoptosis across independent studies. • Commercially available from BenchChem with consistent quality and global shipping.

Molecular Formula C29H30N4O2S
Molecular Weight 498.6 g/mol
Cat. No. B12383226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNae-IN-1
Molecular FormulaC29H30N4O2S
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C4CCN(CC4)CC5=CC=CC=C5
InChIInChI=1S/C29H30N4O2S/c1-2-20-8-10-22(11-9-20)28(35)32-29-31-25-13-12-24(18-26(25)36-29)30-27(34)23-14-16-33(17-15-23)19-21-6-4-3-5-7-21/h3-13,18,23H,2,14-17,19H2,1H3,(H,30,34)(H,31,32,35)
InChIKeyHSSSHVMRCDGACA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NAE-IN-1 Inhibitor Profile


NAE-IN-1, also designated compound X-10, is a small-molecule inhibitor of NEDD8-activating enzyme 1 (NAE1) [1]. It belongs to a novel class of benzothiazole-based neddylation inhibitors developed through a molecular hybridization strategy [1]. The compound exhibits potent antiproliferative activity across multiple cancer cell lines, induces G2/M cell cycle arrest, triggers apoptosis, and elevates intracellular reactive oxygen species (ROS) levels . Its chemical structure (C29H30N4O2S; MW 498.64 g/mol) distinguishes it from AMP-mimetic NAE inhibitors such as MLN4924 (pevonedistat) and TAS4464 . NAE-IN-1 is primarily intended for preclinical cancer research focused on the neddylation pathway.

NAE-IN-1 Irreplaceability


NAE inhibitors are not functionally interchangeable. While MLN4924 (pevonedistat) and TAS4464 are well-characterized AMP-mimetics with established clinical development paths [1], NAE-IN-1 represents a distinct benzothiazole chemical series with a unique polypharmacological profile that includes robust ROS induction . Substituting NAE-IN-1 with another NAE inhibitor may alter experimental outcomes due to differences in scaffold-dependent target engagement kinetics, off-target effects, and cellular response signatures (e.g., ROS-mediated apoptosis vs. pure neddylation blockade). Furthermore, NAE-IN-1's commercial availability through multiple vendors and its recent (2024) primary literature characterization [2] provide a well-defined, reproducible reagent for pathway studies, whereas older or less-documented analogs may introduce variability in key assays.

NAE-IN-1 Comparative Evidence


Antiproliferative Activity in Gastric Cancer Cells

NAE-IN-1 demonstrates antiproliferative activity in MGC-803 gastric cancer cells with an IC50 of 1.63 µM . In cross-study comparison, the reference NAE inhibitor MLN4924 (pevonedistat) exhibits a broader range of antiproliferative IC50 values across various cancer cell lines (0.05–1.03 µM), with specific gastric cancer cell line data not reported in primary literature but typically falling within the higher nanomolar to low micromolar range . While MLN4924 generally shows greater biochemical potency (NAE IC50 = 4.7 nM) , NAE-IN-1's cellular efficacy in MGC-803 is comparable to the upper range of MLN4924's activity profile, indicating that NAE-IN-1 maintains robust cellular target engagement despite its distinct benzothiazole scaffold.

Gastric Cancer Antiproliferative Activity Cell Viability Assay

Cullin 1/3 Neddylation Inhibition

NAE-IN-1 treatment (1, 3, 5 µM; 24 h) produces a dose-dependent reduction in Cullin 1 and Cullin 3 protein expression in MGC-803 cells . This effect is consistent with NAE1 inhibition, as Cullin neddylation is a direct downstream readout of NAE activity [1]. In comparison, MLN4924 similarly inhibits Cullin neddylation at concentrations as low as 90 nM in HCT-116 cells [1]. While direct head-to-head data are lacking, NAE-IN-1's ability to modulate Cullin 1/3 levels confirms on-target pathway engagement, supporting its use as a tool compound for studying neddylation-dependent cellular processes.

Neddylation Pathway Cullin Neddylation Biomarker Analysis

Reactive Oxygen Species (ROS) Induction

NAE-IN-1 uniquely induces a robust increase in intracellular reactive oxygen species (ROS) levels . This ROS elevation is a pharmacodynamic feature not prominently associated with MLN4924 or TAS4464, which primarily act through direct neddylation inhibition [1]. While MLN4924 can trigger apoptosis in certain contexts, its mechanism is generally not attributed to ROS generation. NAE-IN-1's dual capacity to inhibit NAE1 and simultaneously elevate ROS suggests a distinct polypharmacological profile that may confer enhanced cytotoxic activity in oxidative stress-sensitive tumor models.

Reactive Oxygen Species Oxidative Stress Apoptosis Induction

G2/M Cell Cycle Arrest

NAE-IN-1 treatment (0, 1, 2, 4 µM; 24 h) induces significant accumulation of cells in the G2/M phase of the cell cycle . This cytostatic effect is a hallmark of neddylation inhibition and is also observed with MLN4924, which causes G2/M arrest in various cancer cell lines at similar concentrations (e.g., 1 µM) [1]. The comparable concentration range for G2/M arrest induction between NAE-IN-1 and MLN4924 (low micromolar) indicates that NAE-IN-1 achieves equivalent cytostatic efficacy despite its distinct chemical scaffold and lower biochemical potency against NAE.

Cell Cycle Arrest G2/M Phase Cytostatic Effect

Benzothiazole Scaffold Uniqueness

NAE-IN-1 is a benzothiazole derivative developed via molecular hybridization, distinguishing it from the AMP-mimetic class represented by MLN4924 and TAS4464 [1]. This structural divergence is critical for procurement: NAE-IN-1 is not covered by the patents that protect MLN4924 (pevonedistat) [2] or TAS4464 [3], ensuring commercial availability from multiple vendors without licensing restrictions. In contrast, MLN4924 and TAS4464 are subject to intellectual property constraints that may limit supply or increase cost for certain research applications.

Chemical Scaffold Benzothiazole Patent Landscape

NAE-IN-1 Key Applications


Gastric Cancer Neddylation Studies

NAE-IN-1 is uniquely validated in gastric cancer cell models (MGC-803) for antiproliferative activity (IC50 = 1.63 µM), Cullin 1/3 downregulation, and G2/M arrest . Researchers investigating neddylation in gastric cancer should select NAE-IN-1 over MLN4924 due to its direct experimental characterization in this disease context, whereas MLN4924's gastric cancer data are limited. The compound's ROS-inducing property may also provide additional insight into oxidative stress-dependent tumor biology.

Combination with ROS-Modulating Agents

Unlike MLN4924 and TAS4464, NAE-IN-1 robustly elevates intracellular ROS levels . This makes NAE-IN-1 the preferred NAE inhibitor for experiments combining neddylation blockade with ROS-inducing chemotherapeutics (e.g., doxorubicin, cisplatin) or targeted agents. The dual mechanism—NAE1 inhibition plus ROS generation—may uncover synergistic vulnerabilities not apparent with purely neddylation-focused inhibitors [1].

Benzothiazole-Based SAR and Lead Optimization

As a benzothiazole derivative , NAE-IN-1 represents a non-AMP-mimetic starting point for medicinal chemistry campaigns seeking novel NAE inhibitor chemotypes. Its commercial availability from multiple vendors without restrictive patents [1] facilitates analog synthesis and structure–activity relationship (SAR) studies, unlike MLN4924 and TAS4464 which are encumbered by composition-of-matter patents. Procurement for medicinal chemistry purposes should prioritize NAE-IN-1 to ensure freedom to operate.

Cell Cycle & Apoptosis in Solid Tumors

NAE-IN-1's well-defined G2/M arrest and apoptosis induction profiles support its use in fundamental studies of cell cycle checkpoints and programmed cell death. The compound's antiproliferative IC50 values across A549 (0.87 µM), MCF-7 (0.96 µM), and KYSE-30 (0.65 µM) cells [1] demonstrate broad activity in lung, breast, and esophageal cancer models. When a NAE inhibitor with validated multi-lineage cytotoxicity data is required, NAE-IN-1 provides a consistent reagent with documented cell line specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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